1-Fluoro-4-iodo-2-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula C7H3F4I. This compound is notable for its unique combination of fluorine and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. The presence of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Scientific Research Applications
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials, including agrochemicals and electronic components
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in various transition metal-mediated c-c and c-n cross-coupling reactions .
Mode of Action
It is known to participate in various transition metal-mediated c-c and c-n cross-coupling reactions . In these reactions, the compound can act as a versatile building block, contributing to the formation of complex molecular structures.
Biochemical Pathways
It is known to participate in various transition metal-mediated c-c and c-n cross-coupling reactions , which are crucial in the synthesis of many organic compounds.
Result of Action
Its role as a building block in various transition metal-mediated c-c and c-n cross-coupling reactions suggests that it contributes to the formation of complex molecular structures .
Action Environment
The action, efficacy, and stability of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability. Furthermore, the compound’s reactivity may be affected by the presence of other substances in its environment.
Preparation Methods
The synthesis of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Halogenation: The acylated benzene undergoes halogenation, where iodine is introduced to the ring.
Chemical Reactions Analysis
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated and fluorinated derivatives. Reduction reactions can also be performed to modify the functional groups.
Cross-Coupling Reactions: This compound is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Comparison with Similar Compounds
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodobenzene: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
1-Iodo-4-(trifluoromethyl)benzene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoroiodobenzene: Similar structure but without the trifluoromethyl group, leading to different uses in synthetic chemistry
These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKYTATXLQGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372003 | |
Record name | 1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-39-7 | |
Record name | 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59382-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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